5-Carboxy Rhodamine-6G 5-Carboxy Rhodamine-6G
Brand Name: Vulcanchem
CAS No.: 180144-69-8
VCID: VC0130730
InChI: InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
SMILES: CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-]
Molecular Formula: C27H27ClN2O5
Molecular Weight: 494.972

5-Carboxy Rhodamine-6G

CAS No.: 180144-69-8

Cat. No.: VC0130730

Molecular Formula: C27H27ClN2O5

Molecular Weight: 494.972

* For research use only. Not for human or veterinary use.

5-Carboxy Rhodamine-6G - 180144-69-8

Specification

CAS No. 180144-69-8
Molecular Formula C27H27ClN2O5
Molecular Weight 494.972
IUPAC Name [9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Standard InChI InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
Standard InChI Key VSYBZFNXXNHSAG-UHFFFAOYSA-N
SMILES CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator